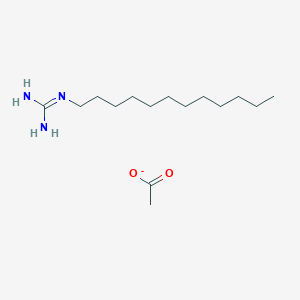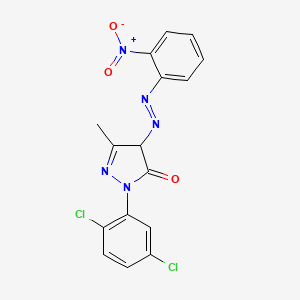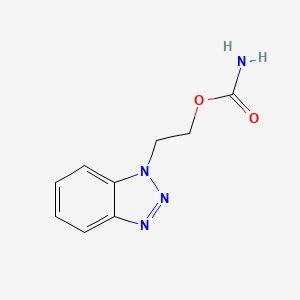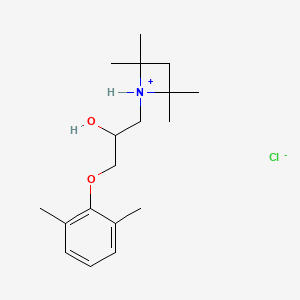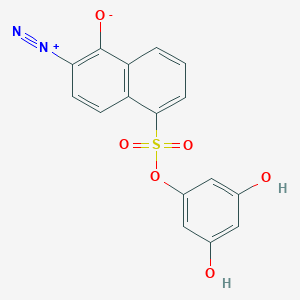
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate is a complex organic compound with the molecular formula C16H10N2O6S. This compound is known for its unique structural features, which include a diazonium group, a sulfonyl group, and a naphthalene ring system. It is primarily used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate typically involves the diazotization of an appropriate amine precursor. The process begins with the sulfonation of naphthalene to introduce the sulfonyl group. This is followed by the introduction of the diazonium group through a diazotization reaction, which involves treating the amine precursor with nitrous acid under acidic conditions. The final step involves coupling the diazonium salt with a phenol derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium halides and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby affecting their function. The compound’s reactivity is primarily due to the presence of the diazonium and sulfonyl groups, which facilitate these interactions.
Comparaison Avec Des Composés Similaires
2-Diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate can be compared with other diazonium and sulfonyl-containing compounds, such as:
2-Diazonio-5-sulfonaphthalen-1-olate: Similar in structure but lacks the phenoxy group, resulting in different reactivity and applications.
3,5-Dihydroxyphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Another related compound with distinct properties due to the presence of different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications.
Propriétés
Numéro CAS |
2641-00-1 |
|---|---|
Formule moléculaire |
C16H10N2O6S |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-diazonio-5-(3,5-dihydroxyphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O6S/c17-18-14-5-4-12-13(16(14)21)2-1-3-15(12)25(22,23)24-11-7-9(19)6-10(20)8-11/h1-8H,(H2-,19,20,21) |
Clé InChI |
LHJUWHXGYVLIDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



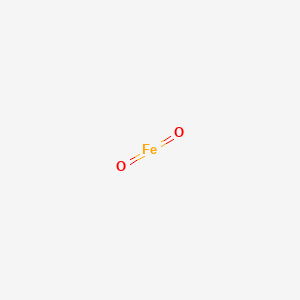
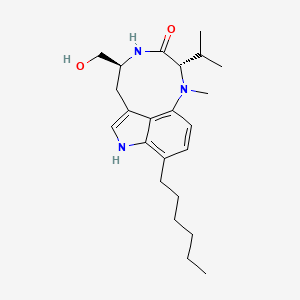

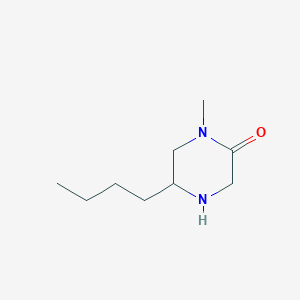
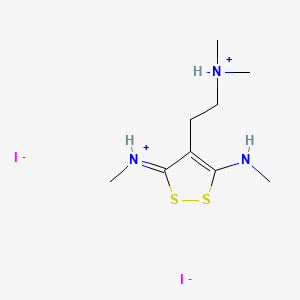
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
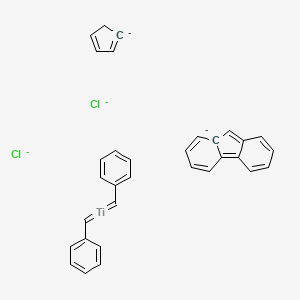
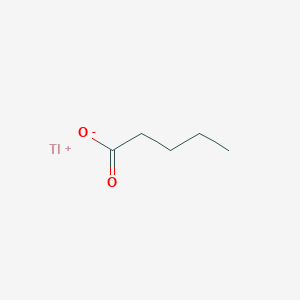
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
